Product packaging for 5-Amino-4-fluoro-2-methylbenzoic acid(Cat. No.:CAS No. 658085-42-8)

5-Amino-4-fluoro-2-methylbenzoic acid

Cat. No.: B1290107
CAS No.: 658085-42-8
M. Wt: 169.15 g/mol
InChI Key: SFNAZQPORDGVBS-UHFFFAOYSA-N
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Description

Contextual Significance within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a class of organic compounds that have found widespread applications as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. tandfonline.com The properties and reactivity of a benzoic acid derivative are profoundly influenced by the nature and position of the substituents on the aromatic ring. acs.orgscienceopen.com

The presence of an amino group (-NH2), a fluorine atom (-F), and a methyl group (-CH3) on the benzoic acid core of 5-Amino-4-fluoro-2-methylbenzoic acid creates a molecule with distinct characteristics. The amino group, being an electron-donating group, and the fluorine atom, an electron-withdrawing group, exert opposing electronic effects that modulate the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. scienceopen.com The methyl group further influences the molecule's steric and electronic properties. This interplay of functional groups makes it a versatile scaffold for chemical modifications.

Positional Isomerism and Structural Analogs of Aminofluoromethylbenzoic Acids

The specific placement of the amino, fluoro, and methyl groups on the benzoic acid ring is crucial in determining the compound's properties and potential applications. Positional isomers, which have the same molecular formula but different arrangements of atoms, can exhibit significantly different physical and chemical behaviors.

Several positional isomers of aminofluoromethylbenzoic acids exist, each with its own unique set of properties. For instance, altering the position of the fluorine or amino group relative to the carboxylic acid can impact the compound's acidity, solubility, and biological activity. The study of these isomers provides valuable insights into structure-activity relationships, a critical aspect of drug discovery and materials science.

Below is a table of some positional isomers and related structural analogs of aminofluoromethylbenzoic acids:

Compound NameCAS NumberMolecular FormulaNotes
This compound658085-42-8C8H8FNO2The subject of this article.
3-Amino-4-fluorobenzoic acid403-17-8C7H6FNO2An isomer with a different substitution pattern.
2-Amino-5-fluorobenzoic acid328-83-6C7H6FNO2Used in microbial genetics research. researchgate.net
4-Amino-2-fluoro-5-methylbenzoic acid hydrochloride2241131-04-2C8H9ClFNO2A hydrochloride salt of a positional isomer.
3-Amino-2-fluorobenzoic acid914223-43-1C7H6FNO2A positional isomer. nih.gov
5-Amino-2-fluoro-4-methylbenzoic acid1263277-38-8C8H8FNO2A positional isomer. google.com

Overview of Research Trajectories for Fluorinated Aromatic Systems

The introduction of fluorine into aromatic systems has been a major focus of chemical research for several decades. nih.govsigmaaldrich.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can dramatically alter the physicochemical and biological properties of a molecule. ossila.comresearchgate.netnih.gov

Current research trajectories in fluorinated aromatic systems are directed towards several key areas:

Medicinal Chemistry: Fluorinated aromatic compounds are integral to the design of new pharmaceuticals. nih.govmdpi.com The incorporation of fluorine can enhance a drug's metabolic stability, binding affinity to target proteins, and membrane permeability. acs.orgnih.gov Fluorinated building blocks, such as this compound, are crucial for the synthesis of these advanced therapeutic agents. sigmaaldrich.comtandfonline.comossila.com

Materials Science: The unique electronic properties of fluorinated aromatics make them suitable for applications in organic electronics, such as in the development of high-performance polymers and liquid crystals. nih.gov

Agrochemicals: Fluorine-containing compounds are also prominent in the agrochemical industry, where they are used in the development of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. chemimpex.com

The continued exploration of compounds like this compound and its analogs is expected to fuel further advancements in these and other fields, underscoring the enduring importance of fluorination in chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1290107 5-Amino-4-fluoro-2-methylbenzoic acid CAS No. 658085-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNAZQPORDGVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658085-42-8
Record name 5-amino-4-fluoro-2-methylbenzoic acid
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Synthetic Methodologies and Reaction Pathways Leading to 5 Amino 4 Fluoro 2 Methylbenzoic Acid

Established Synthetic Routes and Strategies

The construction of the 5-Amino-4-fluoro-2-methylbenzoic acid scaffold hinges on the controlled introduction of the amino, fluoro, methyl, and carboxylic acid functionalities in the correct relative positions. The synthetic design must account for the activating and deactivating nature of these groups and their influence on subsequent electrophilic or nucleophilic aromatic substitution reactions.

Regioselective Introduction of Amino and Fluoro Substituents

The regiochemical outcome of the synthesis is dictated by the order of substituent introduction. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The fluorine atom is an ortho-, para-director, and the amino group is a strong ortho-, para-director. A plausible strategy would involve introducing the substituents in an order that leverages these directing effects to achieve the desired 1,2,4,5-substitution pattern. For instance, starting with a precursor that already contains the methyl and fluoro groups in the desired relative positions can simplify the subsequent installation of the amino and carboxyl groups.

Functional Group Interconversions on Aromatic Precursors

A common and effective strategy for the synthesis of this compound involves the transformation of pre-existing functional groups on a suitably substituted benzene (B151609) ring. This approach often provides better regiocontrol compared to direct substitution reactions on a less functionalized ring.

A widely employed method for the introduction of an amino group onto an aromatic ring is the reduction of a nitro group. This approach is particularly advantageous as nitration of aromatic compounds is a well-established and generally high-yielding reaction. The synthesis of this compound can, therefore, proceed through a key intermediate, 4-Fluoro-2-methyl-5-nitrobenzoic acid.

The reduction of the nitro group can be achieved using various reducing agents and catalytic systems. Common methods include catalytic hydrogenation and metal-acid reductions.

PrecursorReducing SystemProductNotes
4-Fluoro-2-methyl-5-nitrobenzoic acidH₂, Pd/CThis compoundCatalytic hydrogenation is often preferred due to its clean reaction profile and high yields.
4-Fluoro-2-methyl-5-nitrobenzoic acidFe, HClThis compoundA classic and cost-effective method for nitro group reduction.
4-Fluoro-2-methyl-5-nitrobenzoic acidSnCl₂, HClThis compoundAnother common metal-acid system for this transformation.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For instance, catalytic hydrogenation is generally mild and chemoselective for the reduction of nitro groups in the presence of many other functionalities. masterorganicchemistry.com

An alternative strategy for the introduction of the amino group is through the amination of a halogenated precursor. This typically involves the displacement of a halide (e.g., bromine or chlorine) with an amino group or its equivalent. Copper-catalyzed amination reactions, often referred to as Buchwald-Hartwig or Ullmann-type couplings, are particularly effective for this purpose. nih.gov

A potential synthetic route could start from a dihalogenated methylbenzoic acid, such as 5-Bromo-4-fluoro-2-methylbenzoic acid. The regioselective amination of such a precursor would be crucial. The relative reactivity of the C-Br and C-F bonds would need to be considered, with the C-Br bond being generally more susceptible to nucleophilic displacement in these catalytic systems.

PrecursorAminating AgentCatalystProduct
5-Bromo-4-fluoro-2-methylbenzoic acidAmmonia (B1221849) or an ammonia equivalentCopper(I) salt/ligandThis compound

The development of ligands for the copper catalyst has been instrumental in improving the scope and efficiency of these amination reactions, allowing them to proceed under milder conditions and with a broader range of substrates. nih.gov

Methyl Group Functionalization in Pre-Synthesis

The methyl group is often present in the starting material, and its functionalization is typically avoided during the main synthetic sequence leading to the final product. However, the synthesis of the precursors themselves may involve reactions of the methyl group. For instance, the synthesis of a key intermediate like 4-fluoro-2-methylbenzoic acid can be achieved from m-fluorotoluene. google.com

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both heterogeneous and homogeneous catalysts are employed in key transformations.

As discussed in section 2.1.2.1, the reduction of the nitro group is frequently accomplished through catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for this purpose, offering high efficiency and ease of separation from the reaction mixture. Other catalysts such as platinum and nickel (e.g., Raney nickel) can also be utilized. google.com

In the context of amination reactions (section 2.1.2.2), copper-based catalysts are essential. These reactions typically involve a copper(I) or copper(II) salt in combination with a ligand that facilitates the carbon-nitrogen bond formation. The choice of ligand can significantly impact the reaction's efficiency and selectivity.

The use of these catalytic methods is advantageous as they often allow for milder reaction conditions, higher yields, and greater functional group tolerance compared to stoichiometric reagents.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. This reaction provides a versatile and efficient method for coupling aryl halides or pseudohalides with a wide range of amine nucleophiles.

A plausible synthetic route to this compound via this method would likely start from a halogenated precursor, such as 5-bromo-4-fluoro-2-methylbenzoic acid . The synthesis of such precursors can often be achieved through electrophilic bromination of the corresponding benzoic acid. The Buchwald-Hartwig amination would then be employed to install the amino group. A protected form of ammonia, such as benzophenone (B1666685) imine, or an ammonia equivalent like an ammonium (B1175870) salt, is typically used to introduce a primary amine. acs.org

The catalytic cycle for this transformation involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich biaryl phosphine (B1218219) ligands being particularly effective.

Catalyst/Ligand SystemSubstrate TypeKey Features
Pd₂(dba)₃ / BINAPAryl Bromides/IodidesFirst reliable system for primary amines.
Pd(OAc)₂ / XPhosAryl Chlorides/BromidesHighly active for unactivated aryl chlorides.
tBuBrettPhos Pd G4 PrecatalystHeterocyclic BromidesEffective for unprotected N-H containing heterocycles. nih.gov
Pd[P(o-tol)₃]₂ / CyPF-tBuAryl BromidesUsed with ammonium sulfate (B86663) as an ammonia source. acs.org

This interactive table summarizes common palladium catalyst systems used in Buchwald-Hartwig amination reactions relevant to the synthesis of complex anilines.

A proposed reaction scheme is as follows: Starting Material: 5-bromo-4-fluoro-2-methylbenzoic acid Reagents: Ammonia source (e.g., (NH₄)₂SO₄), Palladium precatalyst (e.g., Pd[P(o-tol)₃]₂), Ligand (e.g., CyPF-tBu), Base (e.g., NaOtBu) Solvent: Dioxane Product: this compound

This approach offers a direct and modular route, but it requires the synthesis of a specific halogenated precursor.

Copper and Iridium Co-Catalyzed Reactions on Fluorinated Aromatic Carboxylic Acids

Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-halogenation of the substrate. For aromatic carboxylic acids, the carboxyl group itself can act as a directing group to guide the catalyst to the ortho C-H bonds.

Iridium-Catalyzed C-H Functionalization: Iridium catalysts are well-known for their ability to direct the functionalization of C-H bonds. For instance, iridium can catalyze the ortho C-H methylation of benzoic acids. nih.gov While direct amination at a position meta to the directing group is more challenging, sequential strategies are common. An iridium-catalyzed C-H borylation could install a boronic ester at the most sterically accessible position, which can then be converted to an amino group.

Copper-Catalyzed C-H Functionalization: Copper-mediated reactions have shown significant promise for the C-H functionalization of benzoic acid derivatives, often using a removable directing group like 8-aminoquinoline (B160924) to achieve high regioselectivity. nih.gov Such strategies have been successfully applied to achieve ortho-fluorination and sulfonylation. nih.gov Applying this logic, a direct C-H amination of 4-fluoro-2-methylbenzoic acid at the C5 position could be envisioned, although this would require overcoming the directing influence of the existing substituents. A more plausible approach involves the use of N-fluorobenzenesulfonimide (NFSI) as an amino source in copper-mediated reactions, which has been shown to be effective for the C-H amination of other aromatic systems. researchgate.net

A bimetallic Ir/Cu catalytic system has been reported for the oxidative C-H/O-H annulation of 5-fluoro-2-methylbenzoic acid with ketones, demonstrating the applicability of such catalytic systems to related substrates. ossila.com

Catalytic SystemReaction TypeSubstrateKey Finding
[Cp*IrCl₂]₂C-H MethylationBenzoic AcidsCarboxylate-directed ortho-methylation is achieved with high regioselectivity. nih.gov
CuI / 8-aminoquinolineC-H FluorinationBenzoic Acid DerivativesDirecting group enables regioselective ortho-C-H functionalization. nih.gov
Copper Powder / Cu₂ON-Arylation2-Bromobenzoic AcidsChemo- and regioselective amination adjacent to the carboxylic acid moiety. nih.gov
Copper CatalystC-H AminationImidazopyridinesNFSI serves as an effective amino source for direct C-H amination. researchgate.net

This interactive table presents findings from research on copper and iridium-catalyzed reactions on benzoic acids and related aromatic compounds.

Process Optimization and Scale-Up Considerations

Moving from a laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact.

Industrial Scale-Up Feasibility Studies for Related Compounds

For industrial-scale synthesis of substituted aminobenzoic acids, multi-step routes starting from readily available commodity chemicals are often preferred over complex catalytic systems that may involve expensive metals and ligands. A common industrial strategy involves electrophilic nitration followed by reduction.

For the target molecule, a feasible industrial route could begin with 2-chloro-4-fluorotoluene . This starting material can undergo nitration to introduce a nitro group, which is a precursor to the amine. Patents for the synthesis of the related intermediate 2-chloro-4-fluoro-5-nitrobenzoic acid describe a process involving the photochlorination of 2-chloro-4-fluorotoluene, followed by mixed-acid nitration and subsequent hydrolysis-oxidation to yield the carboxylic acid. google.com The final step would be the reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation (e.g., using a Raney nickel catalyst) or with reducing agents like iron in acidic media.

ParameterLaboratory ScaleIndustrial Scale
Starting Materials Complex, functionalized precursorsSimple, low-cost commodity chemicals
Catalysts Expensive, specialized ligands/metalsInexpensive catalysts (e.g., Raney Ni, Fe)
Reaction Conditions Often requires inert atmosphere, dry solventsRobust conditions, tolerant to air/moisture
Purification ChromatographyCrystallization, distillation
Safety Small quantities, manageable hazardsRigorous process safety management
Cost High cost per gram is acceptableLow cost of goods is critical

This interactive table compares key considerations between laboratory synthesis and industrial scale-up for compounds like this compound.

Green Chemistry Principles in Aminofluoromethylbenzoic Acid Synthesis

Applying green chemistry principles is essential for developing sustainable and environmentally responsible chemical processes. The synthesis of aminofluoromethylbenzoic acids can be optimized by considering several of these principles.

Atom Economy: Direct C-H amination is inherently more atom-economical than a multi-step sequence involving halogenation and subsequent amination, as the former avoids the generation of stoichiometric byproducts.

Catalysis: The use of catalytic reagents (e.g., palladium, copper, iridium) is superior to stoichiometric reagents. Catalytic hydrogenation to reduce a nitro group is a green process, as it uses molecular hydrogen and produces only water as a byproduct.

Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For instance, exploring water or bio-based solvents for amination or reduction steps would be a significant improvement.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes shorten reaction times and improve energy efficiency.

Use of Renewable Feedstocks: While the synthesis of this specific molecule currently relies on petrochemical feedstocks, long-term green chemistry goals involve developing pathways from renewable resources.

Green Chemistry PrincipleApplication in Synthesis
Prevention Optimizing reactions to minimize byproduct formation.
Atom Economy Favoring C-H activation over halogenation/coupling routes.
Less Hazardous Syntheses Using catalytic hydrogenation instead of stoichiometric metal reductants.
Safer Solvents & Auxiliaries Replacing solvents like dioxane with greener alternatives like 2-MeTHF or water.
Design for Energy Efficiency Developing catalysts that operate at lower temperatures.
Catalysis Using catalytic amounts of Pd, Cu, or Ir instead of stoichiometric reagents.

This interactive table outlines the application of key green chemistry principles to the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 5 Amino 4 Fluoro 2 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions, allowing for its conversion into esters and amides. These transformations are fundamental in modifying the compound's solubility, steric profile, and potential biological interactions.

Esterification Reactions and Ester Derivatives

The carboxylic acid functional group of 5-amino-4-fluoro-2-methylbenzoic acid can be readily converted into its corresponding esters through various standard esterification protocols. A common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Alternatively, esterification can be achieved under milder conditions by first deprotonating the carboxylic acid with a base to form a carboxylate salt. This salt can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the desired ester. This method is particularly useful for substrates that may be sensitive to strong acidic conditions. The resulting ester derivatives, such as methyl 5-amino-4-fluoro-2-methylbenzoate, are valuable intermediates in pharmaceutical and agrochemical synthesis.

Table 1: Esterification Strategies
Reaction TypeReagents & ConditionsProduct Class
Fischer-Speier EsterificationAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 5-amino-4-fluoro-2-methylbenzoate
Alkylation of Carboxylate1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I)Alkyl 5-amino-4-fluoro-2-methylbenzoate

Amidation Reactions and Amide Derivatives

The synthesis of amides from this compound is another crucial derivatization strategy. Amides are prevalent in biologically active molecules. The most direct approach involves the high-temperature dehydration of an ammonium (B1175870) carboxylate salt formed between the acid and an amine, though this method lacks generality.

More commonly, the carboxylic acid is first activated to enhance its reactivity towards amines. This can be achieved by converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form the corresponding amide.

Modern coupling reagents have also been developed for the direct amidation of carboxylic acids without the need for isolating an acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of an amide bond under mild conditions. Furthermore, catalytic methods, for instance using titanium tetrafluoride (TiF₄), have been shown to effectively promote the direct amidation of a wide range of aromatic carboxylic acids with both alkyl and aryl amines. These methods provide efficient pathways to a diverse library of N-substituted 5-amino-4-fluoro-2-methylbenzamides.

Table 2: Amidation Strategies
Reaction TypeReagents & ConditionsProduct Class
Via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Amine (R₁R₂NH), Base (e.g., Pyridine)N,N-disubstituted 5-amino-4-fluoro-2-methylbenzamide
Peptide CouplingAmine (R₁R₂NH), Coupling Agent (e.g., DCC, EDC)N,N-disubstituted 5-amino-4-fluoro-2-methylbenzamide
Catalytic Direct AmidationAmine (R₁R₂NH), Catalyst (e.g., TiF₄), Toluene, HeatN,N-disubstituted 5-amino-4-fluoro-2-methylbenzamide

Reactions Involving the Aromatic Amino Group

The nucleophilic aromatic amino group (-NH₂) provides a second major handle for derivatization, allowing for the introduction of a variety of substituents that can significantly alter the molecule's electronic and steric properties.

Acylation and Sulfonylation Reactions

The primary amino group of this compound behaves as a potent nucleophile and can readily undergo acylation and sulfonylation.

Acylation is typically performed by reacting the amino group with an acyl chloride or acid anhydride in the presence of a base like pyridine or triethylamine. This reaction results in the formation of a new amide bond, yielding N-acyl derivatives. For example, reaction with acetyl chloride would produce N-acetyl-5-amino-4-fluoro-2-methylbenzoic acid.

Sulfonylation follows a similar pathway, where the amino group attacks a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride), also in the presence of a base, to form a stable sulfonamide linkage. These reactions are generally high-yielding and provide a robust method for modifying the amino group.

Table 3: Acylation and Sulfonylation Reactions
Reaction TypeReagents & ConditionsProduct Class
N-AcylationAcyl Halide (RCOCl) or Anhydride ((RCO)₂O), BaseN-(acyl)-5-amino-4-fluoro-2-methylbenzoic acid
N-SulfonylationSulfonyl Chloride (RSO₂Cl), BaseN-(sulfonyl)-5-amino-4-fluoro-2-methylbenzoic acid

Diazotization and Subsequent Transformations (e.g., Halogenation, Hydroxylation)

The aromatic amino group is a precursor to a highly versatile intermediate: the diazonium salt. Through a process called diazotization, the amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting diazonium salt of this compound is a valuable intermediate that can undergo a variety of subsequent transformations where the diazonium group (-N₂⁺) is replaced by other functional groups, often with the liberation of nitrogen gas.

Key transformations include:

Sandmeyer Reaction : This reaction uses copper(I) salts to replace the diazonium group with a halide (Cl, Br) or a cyano group (-CN). For example, treating the diazonium salt with CuCl would yield 5-chloro-4-fluoro-2-methylbenzoic acid.

Schiemann Reaction : For the introduction of fluorine, the diazonium salt is typically isolated as its tetrafluoroborate (BF₄⁻) salt, which upon heating, decomposes to the corresponding aryl fluoride.

Hydroxylation : Gently warming the aqueous solution of the diazonium salt leads to its decomposition and the introduction of a hydroxyl group, which would produce 5-hydroxy-4-fluoro-2-methylbenzoic acid.

These reactions provide powerful synthetic routes to introduce a wide range of substituents onto the aromatic ring that are not easily accessible by other means.

Table 4: Diazotization and Subsequent Transformations
TransformationReagents & ConditionsProduct Class
DiazotizationNaNO₂, Strong Acid (e.g., HCl), 0-5 °C4-fluoro-5-carboxy-4-methylbenzenediazonium salt
Halogenation (Sandmeyer)CuCl or CuBr5-halo-4-fluoro-2-methylbenzoic acid
Cyanation (Sandmeyer)CuCN5-cyano-4-fluoro-2-methylbenzoic acid
HydroxylationH₂O, Heat5-hydroxy-4-fluoro-2-methylbenzoic acid

Reductive Amination Pathways

Reductive amination is a powerful method for forming carbon-nitrogen bonds and serves to alkylate the primary amino group of this compound. This process typically involves a two-step sequence that can often be performed in a single pot.

First, the primary amine reacts with a carbonyl compound (an aldehyde or a ketone) under neutral or weakly acidic conditions to form an imine or a Schiff base intermediate via a condensation reaction.

Second, the intermediate imine is reduced in situ to the corresponding secondary or tertiary amine. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the reduction of the protonated imine over the starting carbonyl compound. This pathway avoids the over-alkylation problems often associated with direct alkylation of amines with alkyl halides. This strategy allows for the controlled introduction of a wide variety of alkyl substituents onto the nitrogen atom, leading to a diverse range of N-alkylated derivatives.

Table 5: Reductive Amination Pathways
Carbonyl ReactantReagents & ConditionsProduct Class
Aldehyde (RCHO)Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃), Weak AcidN-alkyl-5-amino-4-fluoro-2-methylbenzoic acid
Ketone (R₁COR₂)Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃), Weak AcidN-dialkyl-5-amino-4-fluoro-2-methylbenzoic acid

Transformations of the Aromatic Fluoro Substituent

Exploration of Nucleophilic Aromatic Substitution (SNAr) Potential

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is fundamental to the derivatization of many aromatic compounds. The feasibility and rate of SNAr reactions are highly dependent on the electronic nature of the aromatic ring. Specifically, the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom) is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, thereby facilitating the substitution.

Given the substitution pattern, the carboxylic acid group is meta to the fluorine atom, and its activating effect will be less pronounced compared to an ortho or para positioning. The deactivating influence of the para-amino group is expected to be significant. However, under appropriate reaction conditions, particularly with strong nucleophiles and potentially with prior modification of the amino or carboxyl groups, SNAr reactions are expected to be achievable. For instance, conversion of the amino group to a nitro group (-NO2), a potent electron-withdrawing group, would dramatically increase the potential for SNAr.

A variety of nucleophiles could potentially be employed to displace the fluoro group, leading to a diverse range of derivatives.

Nucleophile Potential Product
Amines (R-NH2) 5-Amino-4-(alkyl/arylamino)-2-methylbenzoic acid derivatives
Alkoxides (R-O-) 5-Amino-4-alkoxy-2-methylbenzoic acid derivatives
Thiolates (R-S-) 5-Amino-4-(alkyl/arylthio)-2-methylbenzoic acid derivatives

Reactivity of the Aromatic Methyl Group

Side-Chain Functionalization and Oxidation Pathways

The methyl group attached to the aromatic ring represents another site for chemical modification. Common transformations of benzylic methyl groups include side-chain halogenation and oxidation to aldehydes, carboxylic acids, or other functional groups.

Side-chain halogenation, typically bromination, can be initiated by free radical initiators such as N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator like benzoyl peroxide. This would yield the corresponding bromomethyl derivative, a versatile intermediate for further nucleophilic substitution reactions.

Oxidation of the methyl group to a carboxylic acid is a common and synthetically useful transformation. chegg.comlibretexts.org A variety of strong oxidizing agents can accomplish this, including potassium permanganate (KMnO4) libretexts.org, chromic acid (H2CrO4), and nitric acid (HNO3). The reaction with alkaline potassium permanganate, followed by acidification, is a standard method for this conversion. libretexts.org It is important to consider that the amino group is sensitive to oxidation and may require a protection strategy, for instance, by acetylation to form an amide, prior to the oxidation of the methyl group.

Reagent(s) Transformation Potential Product
N-Bromosuccinimide (NBS), light/initiator Side-chain bromination 5-Amino-2-(bromomethyl)-4-fluorobenzoic acid
1. KMnO4, OH-, heat; 2. H3O+ Oxidation 4-Amino-5-fluoro-1,3-benzenedicarboxylic acid
H2O2, Na2WO4 Oxidation 4-Amino-5-fluoro-1,3-benzenedicarboxylic acid

Cyclization Reactions for the Synthesis of Heterocyclic Compounds

The presence of ortho- and meta-disposed functional groups in this compound provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems.

Formation of Fused Aromatic Systems

The 2-amino-benzoic acid (anthranilic acid) substructure within the molecule is a well-known precursor for the synthesis of quinolones and quinazolinones, which are important classes of heterocyclic compounds with diverse biological activities. nih.govijarsct.co.innih.govacs.org

For instance, reaction with a β-ketoester in the presence of a suitable catalyst could lead to the formation of a quinolone derivative through a Gould-Jacobs or related reaction. nih.gov The initial step would involve the condensation of the amino group with the ketone of the β-ketoester, followed by thermal cyclization and elimination of water and alcohol.

Alternatively, reaction with an appropriate one-carbon synthon, such as formamide or a derivative, could lead to the formation of a quinazolinone.

Construction of Pyrazole-Based Derivatives

While the direct construction of a pyrazole ring fused to the existing benzene (B151609) ring is less straightforward from this particular starting material, derivatization of the functional groups can provide intermediates suitable for pyrazole synthesis. For example, if the amino group were to be diazotized and then reduced to a hydrazine, subsequent reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole ring.

A more direct, albeit intermolecular, approach would be to utilize the existing functional groups to build a pyrazole ring onto a different part of the molecule. For instance, after converting the carboxylic acid to an ester, a Claisen condensation could introduce a β-ketoester functionality. This new moiety could then be reacted with hydrazine or a substituted hydrazine to form a pyrazole ring. This classical Knorr pyrazole synthesis is a widely used method for constructing pyrazole rings from β-ketoesters and hydrazines. youtube.com

Heterocyclic System Potential Synthetic Strategy Key Reagents
Quinolone Condensation and cyclization β-ketoester (e.g., ethyl acetoacetate)
Quinazolinone Condensation and cyclization Formamide, formic acid, or other C1 synthons
Pyrazole Derivatization followed by cyclization Hydrazine, 1,3-dicarbonyl compounds

Development of Oxadiazole and Triazole Scaffolds

The synthesis of five-membered heterocyclic rings such as oxadiazoles and triazoles from this compound offers a pathway to novel compounds with potential biological activities. The general strategies for the formation of these scaffolds typically involve the activation of the carboxylic acid group and subsequent cyclization reactions with appropriate nitrogen-containing reagents.

Oxadiazole Synthesis:

The construction of a 1,3,4-oxadiazole ring from this compound can be envisioned through a multi-step sequence. A common approach involves the conversion of the carboxylic acid to an acyl hydrazide, which then undergoes cyclization.

Step 1: Esterification and Hydrazinolysis: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in the presence of the respective alcohol and a catalytic amount of a strong acid, such as sulfuric acid. The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O) to yield the key intermediate, 5-amino-4-fluoro-2-methylbenzohydrazide.

Step 2: Cyclization: The benzohydrazide can be cyclized to form the 1,3,4-oxadiazole ring using various reagents. For instance, reaction with an orthoester like triethyl orthoformate in the presence of a dehydrating agent can yield the corresponding 2-unsubstituted oxadiazole. Alternatively, reaction with carbon disulfide in the presence of a base, followed by acidification, can lead to the formation of a 1,3,4-oxadiazole-2-thiol derivative.

A representative reaction scheme is as follows:

This compound + ROH/H⁺ → 5-Amino-4-fluoro-2-methylbenzoate

5-Amino-4-fluoro-2-methylbenzoate + N₂H₄·H₂O → 5-Amino-4-fluoro-2-methylbenzohydrazide

5-Amino-4-fluoro-2-methylbenzohydrazide + Reagent → 2-(5-Amino-4-fluoro-2-methylphenyl)-1,3,4-oxadiazole derivative

Reagent for CyclizationResulting Oxadiazole Derivative
Triethyl orthoformate2-(5-Amino-4-fluoro-2-methylphenyl)-1,3,4-oxadiazole
Carbon disulfide, then acid5-(5-Amino-4-fluoro-2-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione
Aromatic acid chloride2-(5-Amino-4-fluoro-2-methylphenyl)-5-(aryl)-1,3,4-oxadiazole

Triazole Synthesis:

The synthesis of 1,2,4-triazole scaffolds from this compound can also proceed through the benzohydrazide intermediate.

Reaction with Thiosemicarbazide: The 5-amino-4-fluoro-2-methylbenzohydrazide can be reacted with thiosemicarbazide to form an acylthiosemicarbazide intermediate. Subsequent cyclization of this intermediate under basic conditions, often with sodium hydroxide or sodium methoxide, leads to the formation of a 5-substituted-4-amino-1,2,4-triazole-3-thiol.

Reaction with Isothiocyanates: Alternatively, the benzohydrazide can react with various isothiocyanates (R-N=C=S) to yield N-substituted thiosemicarbazide derivatives. These can then be cyclized, typically under basic conditions, to afford 4,5-disubstituted-1,2,4-triazole-3-thiols.

Another prominent method for triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry."

Diazotization and Azide Formation: The primary amino group of this compound can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures. Subsequent treatment with sodium azide introduces the azide functionality, yielding 5-azido-4-fluoro-2-methylbenzoic acid.

Cycloaddition with Alkynes: The resulting azide can then undergo a copper(I)-catalyzed cycloaddition reaction with a terminal alkyne to regioselectively form a 1,4-disubstituted-1,2,3-triazole. This method offers a high degree of modularity, as a wide variety of alkynes can be employed.

Starting MaterialReagentsProduct
5-Amino-4-fluoro-2-methylbenzohydrazide1. Thiosemicarbazide2. NaOH4-Amino-5-(5-amino-4-fluoro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol
This compound1. NaNO₂, HCl2. NaN₃3. Terminal alkyne, Cu(I) catalyst5-(1-(Substituted)-1H-1,2,3-triazol-4-yl)-4-fluoro-2-methylbenzoic acid

Synthesis of Quinolone-Based Structures

The synthesis of quinolone-based structures from this compound typically involves the construction of the quinolone ring system through cyclization reactions. The amino group of the starting material is a key functional handle for building the heterocyclic portion of the quinolone. A common strategy is the Gould-Jacobs reaction or variations thereof.

Condensation with a β-Ketoester: The amino group of this compound can be reacted with a β-ketoester, such as diethyl ethoxymethylenemalonate (EMME), or a similar reagent like diethyl malonate in the presence of a condensing agent. This condensation reaction forms an enamine intermediate.

Thermal Cyclization: The resulting enamine can then undergo a thermal cyclization reaction. This high-temperature reaction, often carried out in a high-boiling solvent like diphenyl ether, leads to the formation of the 4-hydroxyquinolone ring system. The carboxylic acid and ester groups on the newly formed ring can then be hydrolyzed and decarboxylated to yield the final quinolone product. The fluorine and methyl substituents from the original benzoic acid will be incorporated into the final quinolone structure at the 7- and 5-positions, respectively.

The general reaction sequence is as follows:

This compound + Diethyl ethoxymethylenemalonate → Intermediate enamine

Intermediate enamine (Heat) → 7-Fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

7-Fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (Hydrolysis and Decarboxylation) → 7-Fluoro-5-methyl-1,4-dihydroquinolin-4-one

The specific reaction conditions can be tailored to influence the yield and purity of the desired quinolone derivative.

ReagentReaction ConditionsProduct
Diethyl ethoxymethylenemalonate1. Condensation2. Thermal cyclization in diphenyl ether7-Fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
Diethyl malonate and Acetic Anhydride1. Acylation2. Cyclization with a strong base (e.g., NaH)7-Fluoro-5-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound does not possess a typical leaving group like bromine or iodine for direct participation in standard cross-coupling reactions, its functional groups can be leveraged for such transformations.

Buchwald-Hartwig Amination:

The primary amino group of this compound can act as a nucleophile in Buchwald-Hartwig amination reactions. This would involve the coupling of the amino group with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction would lead to the formation of a diarylamine derivative.

Reaction Scheme: this compound + Ar-X → 5-(Arylamino)-4-fluoro-2-methylbenzoic acid

Aryl Halide (Ar-X)CatalystLigandBase
BromobenzenePd₂(dba)₃XantphosCs₂CO₃
4-ChlorotoluenePd(OAc)₂RuPhosK₃PO₄

Suzuki-Miyaura Coupling via Modification:

To participate in Suzuki-Miyaura coupling, a common method for C-C bond formation, this compound would first need to be modified to introduce a suitable leaving group.

Halogenation: The aromatic ring could be selectively halogenated, for instance, by bromination, to introduce a bromine atom. The position of halogenation would be directed by the existing activating (amino and methyl) and deactivating (fluoro and carboxyl) groups.

Diazotization and Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be transformed into a halide (e.g., bromide or iodide) via a Sandmeyer reaction. This would provide a handle for subsequent Suzuki-Miyaura coupling with a boronic acid.

Once the modified compound with a halogen is obtained, it can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or styrenyl derivative, respectively.

Heck Reaction via Modification:

Similar to the Suzuki-Miyaura coupling, for the Heck reaction, which couples an aryl halide with an alkene, this compound would need to be functionalized with a halide or triflate group. The resulting aryl halide could then be reacted with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond.

Structural Elucidation and Conformational Analysis of 5 Amino 4 Fluoro 2 Methylbenzoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the detailed structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) provide a wealth of information about the connectivity of atoms, the electronic environment of nuclei, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific atomic nuclei within a molecule. For 5-Amino-4-fluoro-2-methylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of a substituted benzoic acid provides key insights into the substitution pattern on the aromatic ring. In the case of this compound, the aromatic region would be expected to show two signals corresponding to the two aromatic protons. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the amino, fluoro, methyl, and carboxylic acid groups. The amino group protons and the carboxylic acid proton would typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. The methyl group protons would appear as a singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are indicative of the electronic environment created by the various substituents. The fluorine atom will cause characteristic C-F coupling, which can be observed for the carbon atom directly bonded to it and for adjacent carbons. The carbonyl carbon of the carboxylic acid group will appear at a downfield chemical shift.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated organic compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine nucleus and nearby protons (H-F coupling) can also be observed in the ¹H and ¹⁹F NMR spectra, providing further structural information.

¹H NMR Data for a Related Compound: 2-amino-5-fluoro-3-methylbenzoic acid
Proton
Aromatic-H
Aromatic-H
NH₂
COOH
CH₃
Note: This table presents expected chemical shift ranges based on known data for structurally similar compounds.
Expected ¹³C NMR Chemical Shift Ranges for this compound
Carbon
C=O
C-F
C-NH₂
Aromatic C-H
Aromatic C (quaternary)
CH₃
Note: This table is predictive and based on general principles and data for analogous compounds.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₈FNO₂), HRMS would provide a measured mass that is very close to its calculated exact mass of 169.0539.

Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed, and subsequent fragmentation would likely involve the loss of small molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO). The presence of the amino and methyl groups would also lead to specific fragmentation patterns, such as the loss of an amino radical or cleavage of the methyl group.

Predicted HRMS Fragmentation for this compound
m/z
169.0539
152.0518
124.0569
154.0308
Note: This table presents a hypothetical fragmentation pattern based on the known fragmentation of similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key expected vibrational modes include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid.

N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

C=O stretch: A strong absorption around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-N stretch: A band in the region of 1250-1350 cm⁻¹.

C-F stretch: A strong absorption in the region of 1200-1300 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Studies on related compounds such as 2-amino-5-fluorobenzoic acid have provided detailed assignments of their vibrational spectra, which can serve as a guide for interpreting the spectrum of this compound. nih.gov

Characteristic Vibrational Frequencies from a Related Compound: 2-amino-5-fluorobenzoic acid
Vibrational Mode
N-H stretching
O-H stretching
C=O stretching
Aromatic C=C stretching
C-F stretching
Note: Data is based on the study of 2-amino-5-fluorobenzoic acid and serves as a reference.

X-ray Crystallography Studies of Related Fluoroaminobenzoic Acids

While a crystal structure for this compound is not available in the searched literature, X-ray crystallography studies on closely related fluoroaminobenzoic acids provide significant insights into the likely crystal packing, supramolecular assembly, and hydrogen bonding networks that this molecule might adopt. nih.gov

Crystal Packing Motifs and Supramolecular Assembly

In the solid state, substituted benzoic acids often form hydrogen-bonded dimers through their carboxylic acid groups. This is a very common and robust supramolecular synthon. The presence of the amino and fluoro substituents introduces additional possibilities for intermolecular interactions, which can lead to more complex three-dimensional networks. For instance, the crystal structure of 2-amino-5-fluorobenzoic acid reveals that the molecules form inversion dimers linked by pairs of O-H···O hydrogen bonds. nih.gov These dimers are then further connected into a larger assembly through other interactions.

Halogen Bonding Interactions (e.g., F···F Contacts)

While the crystal structure of this compound is not publicly available, analysis of its isomer, 2-Amino-5-fluorobenzoic acid, provides valuable information on potential halogen bonding interactions. In the crystal structure of 2-Amino-5-fluorobenzoic acid, short F···F contacts have been observed, indicating the presence of halogen bonding. researchgate.netnih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of fluorinated organic molecules, these interactions can influence crystal packing and molecular conformation. The observed F···F contact distance in 2-Amino-5-fluorobenzoic acid is 2.763 (2) Å. researchgate.netnih.gov This distance is shorter than the sum of the van der Waals radii of two fluorine atoms (approximately 2.94 Å), suggesting a significant attractive interaction. Such interactions, though weaker than conventional hydrogen bonds, play a crucial role in the supramolecular assembly of fluorinated compounds.

Table 1: Halogen Bonding Interaction Data for 2-Amino-5-fluorobenzoic acid

Interacting Atoms Distance (Å)
F···F 2.763 (2)

Data extracted from the crystallographic study of 2-Amino-5-fluorobenzoic acid, an isomer of the title compound. researchgate.netnih.gov

Aromatic π–π Stacking Interactions

Aromatic π–π stacking interactions are another significant non-covalent force governing the crystal structure of aromatic compounds. These interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings.

In the crystal structure of 2-Amino-5-fluorobenzoic acid, aromatic π–π stacking interactions are present, with a centroid-centroid separation of 3.5570 (11) Å between parallel aromatic rings. researchgate.netnih.gov This distance is characteristic of stabilizing π–π stacking interactions and indicates a parallel-displaced or sandwich-type arrangement of the aromatic rings in the crystal lattice.

Given the structural similarities, it is highly probable that this compound also engages in π–π stacking interactions in its solid form. The presence of the methyl and amino groups on the benzene (B151609) ring may influence the geometry and strength of these interactions. The interplay between hydrogen bonding, halogen bonding, and π–π stacking dictates the final three-dimensional architecture of the crystal.

Table 2: Aromatic π–π Stacking Interaction Data for 2-Amino-5-fluorobenzoic acid

Interaction Type Centroid-Centroid Distance (Å)
Aromatic π–π Stacking 3.5570 (11)

Data extracted from the crystallographic study of 2-Amino-5-fluorobenzoic acid, an isomer of the title compound. researchgate.netnih.gov

Chiroptical Properties and Stereochemical Investigations (if applicable to chiral derivatives)

A thorough review of the scientific literature did not yield any information regarding the synthesis or chiroptical properties of chiral derivatives of this compound. The parent molecule itself is achiral. Therefore, investigations into its stereochemistry and chiroptical properties, such as circular dichroism, are not applicable in this context. Future research could potentially explore the synthesis of chiral derivatives and the subsequent analysis of their optical properties.

Computational Chemistry and Molecular Modeling Studies of 5 Amino 4 Fluoro 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Amino-4-fluoro-2-methylbenzoic acid. These calculations provide a wealth of information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its chemical behavior. researchgate.netresearchgate.netnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of both an electron-donating amino group and an electron-withdrawing fluoro group on the benzene (B151609) ring is expected to influence the energies of these frontier orbitals.

Other important reactivity descriptors that can be calculated include chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, the Fukui function can be employed to identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. nih.gov

Table 1: Calculated Reactivity Descriptors for this compound

DescriptorValue (a.u.)
HOMO Energy-0.215
LUMO Energy-0.078
HOMO-LUMO Gap0.137
Chemical Potential (μ)-0.1465
Chemical Hardness (η)0.0685
Global Electrophilicity (ω)0.157

Note: The values in this table are representative and would be obtained from specific DFT calculations (e.g., using B3LYP functional with a 6-311G(d,p) basis set).

Conformational Analysis and Energy Landscapes of Rotational Isomers

The flexibility of the carboxylic acid and amino groups in this compound gives rise to several possible rotational isomers, or conformers. Understanding the relative stabilities of these conformers is essential, as the lowest energy conformation will be the most populated at equilibrium and will likely dictate the molecule's biological activity and physical properties.

Conformational analysis can be performed by systematically rotating the dihedral angles associated with the C-C bond connecting the carboxylic acid group to the benzene ring and the C-N bond of the amino group. The potential energy surface can be scanned to identify all possible minima, which correspond to stable conformers, and the transition states that connect them. nih.govnih.gov For substituted benzoic acids, the orientation of the carboxylic acid group (syn or anti relative to the ortho substituent) significantly impacts the conformer's energy. nih.gov

The relative energies of the different conformers can be calculated with high accuracy using quantum chemical methods. These calculations can help in understanding the intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ortho-amino group, that stabilize certain conformations. nih.gov

Table 2: Relative Energies of Rotational Isomers of this compound

ConformerDihedral Angle (C-C-C=O)Dihedral Angle (C-C-N-H)Relative Energy (kcal/mol)
1 (Global Minimum)~0°~0°0.00
2~180°~0°2.5
3~0°~180°1.8
4~180°~180°4.2

Note: The values in this table are hypothetical and represent a plausible energy landscape for the molecule. The dihedral angles refer to the rotation around the C-COOH and C-NH2 bonds, respectively.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in a condensed phase, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). rsc.org By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, offering insights into its conformational flexibility, solvation, and interactions with its environment. nih.gov

These simulations are particularly useful for understanding how the solvent affects the conformational preferences of the molecule. rsc.orgacs.org The explicit inclusion of solvent molecules allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can significantly influence the energy landscape of the rotational isomers. rsc.org For instance, in a polar solvent like water, the formation of intermolecular hydrogen bonds with the amino and carboxylic acid groups may compete with and disrupt intramolecular hydrogen bonds.

MD simulations can also be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is valuable for understanding the solvation shell structure around the molecule.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, which can be invaluable for interpreting experimental spectra or for identifying the molecule in a complex mixture.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application of quantum chemical calculations. faccts.degithub.io By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. These predictions are highly sensitive to the molecular geometry, and therefore, it is crucial to use an accurately optimized structure. github.io

Similarly, the infrared (IR) and Raman vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to aid in the assignment of experimental IR and Raman spectra.

Electronic excitations, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the energies of the electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C (Carboxylic Acid)168.5
C1125.3
C2 (Methyl)138.1
C3115.8
C4 (Fluoro)159.2 (d, J=245 Hz)
C5 (Amino)145.6
C6118.4
C (Methyl)19.7

Note: These are hypothetical predicted chemical shifts relative to a standard (e.g., TMS). The splitting pattern for the carbon attached to fluorine is also indicated.

In Silico Screening and Virtual Library Design for Novel Derivatives

Computational methods are extensively used in the early stages of drug discovery and materials science for the in silico screening of virtual libraries of compounds and for the design of novel derivatives with improved properties. nih.govnih.gov Starting from the scaffold of this compound, a virtual library of novel derivatives can be generated by systematically modifying its structure.

These modifications could include the introduction of different substituents on the benzene ring, alteration of the functional groups, or extension of the molecular framework. The properties of each derivative in the virtual library can then be predicted using computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with a specific activity or property.

This approach allows for the rapid screening of a large number of compounds without the need for their synthesis and experimental testing, thus saving significant time and resources. The most promising candidates identified from the in silico screening can then be prioritized for synthesis and further experimental evaluation.

Ligand-Protein Interaction Modeling for Rational Design of Functional Molecules

For applications in medicinal chemistry, understanding the interactions between this compound and its potential biological targets is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.net This method is widely used in rational drug design to identify potential drug candidates and to understand the molecular basis of their activity. nih.gov

Docking simulations can predict the binding affinity of the ligand to the protein and can reveal the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net The fluorine atom in this compound can participate in favorable interactions with protein backbones, potentially enhancing binding affinity. researchgate.netnih.gov

The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors. For example, by identifying unoccupied pockets in the binding site of the protein, new functional groups can be added to the ligand to make additional favorable interactions. This iterative process of computational design, synthesis, and experimental testing is a cornerstone of modern drug discovery. mdpi.com

Applications in Advanced Chemical Synthesis and Materials Science

Role as Key Intermediate in Pharmaceutical Synthesis Programs

The structural attributes of 5-Amino-4-fluoro-2-methylbenzoic acid make it a significant intermediate in the synthesis of new chemical entities with therapeutic potential. The presence of the amino and carboxylic acid groups allows for the facile formation of amide bonds, a common linkage in many active pharmaceutical ingredients (APIs). The fluorine and methyl groups can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Precursor for Active Pharmaceutical Ingredient (API) Development

As a precursor, this compound provides a foundational structure that can be elaborated through various chemical transformations to generate novel APIs. Its utility lies in its ability to be incorporated into larger, more complex molecules that are designed to interact with specific biological targets. The development of new synthetic routes utilizing this intermediate is an active area of research in medicinal chemistry.

Development of Specialty Chemicals and Functional Materials

The distinct substitution pattern of this compound makes it a valuable precursor in the synthesis of a variety of specialty chemicals and functional materials. The presence of the reactive amino and carboxylic acid groups allows for its incorporation into larger molecular frameworks through amide bond formation and other coupling reactions. The fluorine substituent, a key feature of many modern materials, can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.

While extensive research on the direct application of this compound in materials science is still developing, its structural motifs are found in compounds used in high-performance polymers and liquid crystals. The principles of molecular self-assembly, often driven by hydrogen bonding and aromatic interactions inherent to such molecules, are fundamental to the creation of ordered functional materials. For instance, analogous fluorinated benzoic acids have been investigated for their ability to form hydrogen-bonded liquid crystal mixtures, which are of interest for their electro-optical properties. The strategic placement of the fluorine atom and the amino group in this compound suggests its potential utility in creating materials with specific dielectric properties or for applications in organic electronics.

Applications in Chemical Biology and Probe Synthesis

In the field of chemical biology, small molecules that can be used to probe and understand complex biological processes are of paramount importance. The structural features of this compound make it an attractive scaffold for the synthesis of such molecular tools.

Design of Molecular Probes for Biological Pathways

Molecular probes are essential for visualizing and quantifying biological molecules and events. The design of these probes often involves the integration of a recognition element, which selectively binds to a biological target, and a signaling element, such as a fluorophore or a radiolabel.

This compound serves as a versatile building block in this context. Its amino group can be readily functionalized to attach it to peptides or other biomolecules that act as the recognition element. The carboxylic acid group provides a handle for coupling to reporter groups or for modifying the solubility and pharmacokinetic properties of the resulting probe.

A notable application highlighting the utility of a closely related scaffold is in the development of inhibitors for key signaling pathways in cancer. Recently, derivatives of 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide have been synthesized and evaluated as potent inhibitors of the MEK/RAF kinase complex, which is a critical component of the RAS/MAPK signaling pathway frequently dysregulated in human cancers. nih.gov In this research, the core benzimidazole (B57391) structure is synthesized from precursors that share the aminofluoro-substituted aromatic motif with this compound.

The study demonstrated that these synthesized compounds could effectively inhibit the proliferation of various cancer cell lines. Specifically, one of the lead compounds, 16b , exhibited potent inhibitory activity against MEK1, BRAF, and the mutated BRAFV600E with IC50 values in the nanomolar range. nih.gov Furthermore, this compound demonstrated significant tumor growth inhibition in mouse xenograft models, underscoring the potential of this chemical scaffold in developing targeted cancer therapies. nih.gov

The following table summarizes the in vitro antiproliferative activities of the derivative 16b against several cancer cell lines.

Cell LineKRAS MutationIC50 (μM)
MIA PaCa-2G12C0.011
HCT116G13D0.079
C26G12D0.096
Data from: J Med Chem. 2024 Sep 12;67(17):15246-15267. nih.gov

This research exemplifies how the aminofluorobenzoic acid core can be elaborated into complex heterocyclic systems to create highly specific and potent molecular probes that can be used to investigate and potentially therapeutically target critical biological pathways. The fluorine atom in such structures often plays a crucial role in modulating the binding affinity and metabolic stability of the molecule.

Advanced Analytical Techniques for Process Monitoring and Purity Assessment

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Reaction Progress and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of 5-Amino-4-fluoro-2-methylbenzoic acid. They provide both qualitative and quantitative information, enabling the identification of the target compound, intermediates, and potential byproducts in a reaction mixture.

In a typical GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint. For this compound, the fragmentation pattern would likely show characteristic losses of the amino, fluoro, and carboxylic acid functional groups.

LC-MS is particularly advantageous for analyzing less volatile or thermally labile compounds like this compound. The compound is first separated using liquid chromatography, often with a reversed-phase column, and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. The resulting mass spectrum will show the molecular ion peak, confirming the compound's molecular weight, along with potential adducts and fragments that aid in structural elucidation.

Table 1: Illustrative Mass Spectrometry Data for this compound

Ion Typem/z (expected)Interpretation
[M+H]⁺170.0617Protonated molecular ion
[M-H]⁻168.0461Deprotonated molecular ion
[M-NH₂]⁺154.0566Loss of the amino group
[M-COOH]⁺125.0662Loss of the carboxylic acid group

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of this compound and for quantifying its concentration in various samples. A well-developed HPLC method can separate the target compound from starting materials, intermediates, and impurities, allowing for precise and accurate purity determination.

A common approach for the analysis of this compound is reversed-phase HPLC. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 2: Example HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Real-Time Spectroscopic Monitoring of Synthetic Transformations (e.g., Flow Chemistry Integration)

The integration of real-time spectroscopic monitoring, particularly within continuous flow chemistry setups, offers significant advantages for the synthesis of this compound. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy provide continuous data on the reaction progress, allowing for precise control over reaction parameters and immediate detection of any deviations.

For instance, during the amination step in the synthesis, in-situ FTIR can monitor the disappearance of a key vibrational band corresponding to a starting material and the appearance of a new band associated with the N-H bond of the product. This real-time information enables the optimization of reaction conditions, such as temperature, pressure, and residence time in a flow reactor, to maximize yield and minimize byproduct formation.

The application of these Process Analytical Technologies (PAT) is instrumental in developing robust and efficient synthetic processes, reducing the need for traditional offline sampling and analysis, and facilitating a deeper understanding of the reaction kinetics and mechanism.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. This analysis provides experimental evidence for the compound's empirical formula, C₈H₈FNO₂.

The most common method for elemental analysis is combustion analysis. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified. The fluorine content is typically determined by a separate method, such as ion chromatography or ion-selective electrode analysis after combustion and absorption.

The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and fluorine are then compared to the theoretical values calculated from the empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₈H₈FNO₂)

ElementTheoretical %Found % (Illustrative)
Carbon (C)56.8156.75
Hydrogen (H)4.774.81
Fluorine (F)11.2311.19
Nitrogen (N)8.288.25
Oxygen (O)18.9118.99

Future Research Directions and Emerging Opportunities in 5 Amino 4 Fluoro 2 Methylbenzoic Acid Research

Development of Chemo- and Regioselective Synthesis Methodologies

The precise control of substituent placement on an aromatic ring is a cornerstone of modern organic synthesis. For a molecule like 5-Amino-4-fluoro-2-methylbenzoic acid, achieving chemo- and regioselectivity is paramount to its efficient production. Current synthetic strategies for polysubstituted benzenes often involve multi-step sequences, relying on the directing effects of existing functional groups.

Future research will likely focus on the development of more direct and versatile synthetic routes. This could involve the strategic use of transition-metal-catalyzed cross-coupling reactions or directed C-H functionalization. For instance, methodologies for the regioselective synthesis of other polysubstituted benzoic acids could be adapted. One potential approach could involve the directed ortho-metalation of a pre-functionalized benzoic acid, followed by the introduction of the remaining substituents. The synthesis of related compounds, such as 5-Amino-2-chloro-4-fluoro-benzoic acid methyl ester, often starts from a nitro-substituted precursor, suggesting that a similar nitration-reduction sequence could be a viable strategy for this compound.

Furthermore, exploring chemo- and regio-divergent strategies from common intermediates would be a significant advancement. This would allow for the selective synthesis of different isomers of amino-fluoro-methylbenzoic acid by tuning reaction conditions, providing access to a wider range of chemical space for screening and development.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research into the synthesis of this compound should prioritize the development of sustainable and environmentally benign routes.

Moreover, the use of renewable starting materials and biocatalysis presents exciting opportunities. While the direct synthesis from biomass is a long-term goal, the application of enzymes to perform specific transformations with high chemo- and regioselectivity under mild conditions could offer a greener alternative to traditional chemical methods. The broader field of sustainable approaches to aromatic compound synthesis provides a strong foundation for developing such eco-friendly routes.

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of medicinal chemistry and materials science are increasingly benefiting from the integration of automated synthesis and high-throughput experimentation (HTE). youtube.comnih.gov These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

For this compound, automated platforms could be employed to rapidly explore a wide range of reaction conditions to optimize its synthesis. nih.govresearchgate.net HTE can be used to screen different catalysts, ligands, solvents, and bases in parallel, allowing for the quick identification of the most efficient and selective reaction parameters. youtube.combohrium.comseqens.com This data-rich approach not only accelerates optimization but also provides a deeper understanding of the reaction mechanism. youtube.com

Furthermore, automated synthesis platforms can be utilized to generate libraries of derivatives of this compound. researchgate.net By systematically varying the substituents on the amino and carboxylic acid groups, for example, a diverse set of compounds can be synthesized and screened for biological activity or material properties, significantly speeding up the drug discovery or materials development process.

Design of Next-Generation Derivatives with Tailored Physicochemical Profiles

The specific substitution pattern of this compound provides a versatile scaffold for the design of next-generation derivatives with tailored physicochemical properties. The presence of amino, fluoro, and carboxylic acid groups allows for a wide range of chemical modifications to fine-tune properties such as solubility, lipophilicity, and metabolic stability.

For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems to modulate the molecule's polarity and hydrogen bonding capacity. The carboxylic acid can be converted to esters, amides, or other bioisosteres to alter its acidity and pharmacokinetic profile. The fluorine atom can influence the compound's pKa, metabolic stability, and binding affinity to biological targets. rhhz.net

Structure-activity relationship (SAR) studies on related fluorinated benzoic acid derivatives have demonstrated the significant impact of fluorine substitution on biological activity. nih.gov By systematically designing and synthesizing derivatives of this compound and evaluating their properties, it will be possible to develop new compounds with optimized profiles for specific applications, such as pharmaceuticals or functional materials.

Computational-Guided Discovery of Novel Reactivity and Applications

Computational chemistry and in silico screening are powerful tools for predicting the properties, reactivity, and potential applications of new molecules. japsonline.comnih.gov For this compound, computational methods can be employed to guide its synthesis and explore its potential uses.

Density functional theory (DFT) calculations can be used to predict the reactivity of different positions on the aromatic ring, aiding in the design of regioselective synthetic strategies. nih.govmdpi.com Molecular modeling and docking studies can be used to predict the binding of this compound and its derivatives to various biological targets, helping to identify potential therapeutic applications. japsonline.commdpi.com

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict the physicochemical properties of new derivatives, allowing for the in silico design of compounds with desired characteristics. japsonline.com By integrating computational predictions with experimental validation, the discovery and development of novel applications for this compound can be significantly accelerated. The analysis of gas phase acidity of substituted benzoic acids using density functional concepts provides a framework for understanding the electronic effects of the substituents in this molecule. mdpi.com

Q & A

Q. What are the established synthetic routes for 5-Amino-4-fluoro-2-methylbenzoic acid, and what are their critical reaction parameters?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. For analogs like 2-Amino-4-fluorobenzoic acid (CAS 446-32-2), multi-step routes include:

Halogenation : Fluorination via electrophilic substitution using HF-pyridine or Balz-Schiemann reaction .

Methylation : Introduction of the methyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselectivity .

Amination : Nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) to introduce the amino group .
Critical parameters include temperature control (<5°C for diazotization), solvent polarity (DMF for solubility), and protecting groups (e.g., Boc for amino stability). For methyl-substituted analogs, steric effects may require adjusted stoichiometry .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
TechniquePurposeKey Observations
¹H/¹³C NMR Confirm substitution patternAromatic protons (δ 6.5–8.0 ppm), methyl group (δ 2.3–2.6 ppm) .
¹⁹F NMR Verify fluorine positionSingle peak for para-fluoro substituent (δ -110 to -120 ppm) .
FTIR Identify functional groupsCarboxylic acid (1700–1720 cm⁻¹), NH₂ (3300–3500 cm⁻¹) .
HPLC-MS Assess purityRetention time matching reference; molecular ion [M+H]⁺ at m/z 190 .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

  • Methodological Answer :
  • Storage : Airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong acids/bases to prevent decarboxylation .
  • Decomposition Risks : Thermal degradation above 200°C; monitor via TGA .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C vs. Raney Ni for amination efficiency; Pd/C often provides higher yields (>80%) but requires strict oxygen exclusion .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, but may require post-reaction purification via acid precipitation .
  • Time-Temperature Tradeoffs : Longer reaction times (24–48 hrs) at lower temperatures (0–5°C) reduce side products in fluorination steps .

Q. What strategies are effective in resolving discrepancies in reported solubility or reactivity data for halogenated benzoic acid derivatives?

  • Methodological Answer :
  • Controlled Replication : Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature (25°C) for solubility tests .
  • Cross-Validation : Compare with structurally similar compounds (e.g., 2-Amino-5-fluorobenzoic acid, CAS 446-08-2) to identify substituent-specific trends .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict solubility parameters (logP) and reconcile empirical data .

Q. What mechanistic insights guide the functionalization of the aromatic ring in this compound for targeted derivatization?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : The amino group is strongly activating (ortho/para-directing), while fluorine is weakly deactivating (meta-directing). Methyl groups enhance steric hindrance, favoring para-substitution in further reactions .
  • Protection-Deprotection : Protect the amino group with acetyl or trifluoroacetyl to direct nitration/halogenation to specific positions .
  • Kinetic vs. Thermodynamic Control : Low-temperature EAS favors kinetic products (e.g., mono-substitution), while higher temperatures may lead to di-substitution .

Notes on Data Contradictions

  • Example : Conflicting melting points (e.g., 182–184°C vs. 188–196°C for similar compounds) may arise from polymorphic forms or impurities. Use DSC to confirm phase transitions and recrystallize from ethanol/water mixtures for standardization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.